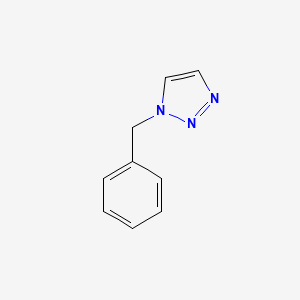

1-Benzyl-1H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-7-6-10-11-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSRXVCRBMZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195905 | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-68-7 | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4368-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-benzyl-1H-1,2,3-triazole from benzyl azide"

An In-depth Technical Guide: Regiocontrolled Synthesis of 1-Benzyl-1H-1,2,3-Triazoles from Benzyl Azide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation, largely due to its remarkable stability, unique electronic properties, and ability to act as a bioisostere for amide bonds.[1] The development of "click chemistry," specifically the azide-alkyne cycloaddition, has revolutionized access to this heterocyclic core.[2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to produce 1-benzyl-1H-1,2,3-triazoles, starting from the key precursor, benzyl azide. We delve into the mechanistic underpinnings of thermal versus catalyzed reactions and present detailed, field-proven protocols for achieving precise regiochemical control, a critical factor in structure-activity relationship (SAR) studies and functional material design. This document emphasizes the causality behind experimental choices, provides validated protocols, and addresses the critical safety considerations required when handling energetic precursors like benzyl azide.

Foundational Principles: The Huisgen 1,3-Dipolar Cycloaddition

The synthesis of 1,2,3-triazoles is fundamentally governed by the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne).[4][5] In this concerted, pericyclic reaction, the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate to form a five-membered heterocyclic ring.[4]

Benzyl azide serves as a classic 1,3-dipole. However, when reacted with a terminal alkyne under purely thermal conditions, the reaction lacks regioselectivity. The frontier molecular orbitals of the azide and alkyne have comparable energy levels, leading to a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles.[6] For applications in drug development and materials science, where precise molecular architecture is paramount, this lack of control is a significant drawback. The advent of metal catalysis elegantly solved this challenge, providing pathways to selectively access either regioisomer.

Catalyst-Driven Regiocontrol: The Core Synthetic Strategies

The choice of metal catalyst is the single most important experimental variable for dictating the regiochemical outcome of the cycloaddition between benzyl azide and a terminal alkyne. Copper(I) and Ruthenium(II) catalysts provide complementary and highly selective access to the 1,4- and 1,5-isomers, respectively.

References

- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 3. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. research.chalmers.se [research.chalmers.se]

"discovery and history of 1,2,3-triazole derivatives"

An In-depth Technical Guide to the Discovery and History of 1,2,3-Triazole Derivatives

Abstract

The 1,2,3-triazole core, a five-membered heterocycle containing three adjacent nitrogen atoms, has evolved from a chemical curiosity to a cornerstone of modern chemical synthesis and drug discovery.[1][2] Its remarkable stability and versatile functionality have established it as a critical pharmacophore and a uniquely effective linker molecule in fields ranging from medicinal chemistry to materials science.[3][4][5] This guide provides a comprehensive technical overview of the historical milestones and scientific breakthroughs in the synthesis of 1,2,3-triazole derivatives. We will trace the journey from the initial high-energy, non-selective thermal reactions to the development of highly efficient, regioselective, and bioorthogonal catalytic methods that have revolutionized the field. This narrative explains the causality behind key experimental advancements, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of Triazole Chemistry: Early Explorations

The story of the triazole ring system begins in the late 19th century. The name "triazole" was first proposed by Bladin in 1885 to describe this class of five-membered heterocycles containing three nitrogen atoms.[3] Early synthetic routes to the 1,2,3-triazole core were often arduous and lacked general applicability. One of the first documented syntheses was reported in 1910 by German chemists Otto Dimroth and Gustav Fester, who prepared the parent 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100°C for an extended period of 70 hours.[6] These initial methods required harsh conditions and provided little control over substitution patterns, limiting the exploration of triazole derivatives for many decades.

A Mechanistic Leap Forward: The Huisgen 1,3-Dipolar Cycloaddition

The field remained relatively dormant until the 1960s, when Rolf Huisgen introduced the unifying concept of the 1,3-dipolar cycloaddition, a reaction that now often bears his name.[7][8][9] This was a monumental step forward, providing a rational framework for the synthesis of five-membered heterocycles. Huisgen identified that an organic azide (a 1,3-dipole) could react with an alkyne (a dipolarophile) in a concerted [3+2] cycloaddition to form the 1,2,3-triazole ring.[9][10]

However, the thermal Huisgen cycloaddition suffered from significant practical limitations. The reaction required elevated temperatures and prolonged reaction times, making it incompatible with sensitive functional groups.[10][11] Furthermore, its most critical drawback was a lack of regioselectivity. When using asymmetric alkynes, the reaction typically produces a mixture of 1,4-disubstituted and 1,5-disubstituted triazole regioisomers, which are often difficult to separate.[10][12] This lack of control hampered its utility in applications requiring a single, well-defined isomer, such as drug development.

The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The landscape of triazole synthesis was irrevocably changed at the dawn of the 21st century. In 2001, K. Barry Sharpless introduced the concept of "click chemistry," a philosophy emphasizing reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[12][13] Shortly thereafter, in 2002, the "cream of the crop" of click reactions was discovered independently and simultaneously by the groups of Morten Meldal at the Carlsberg Laboratory and Valery Fokin and K. Barry Sharpless at the Scripps Research Institute.[10][11]

This new reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), overcame the primary limitations of the thermal Huisgen cycloaddition. The introduction of a copper(I) catalyst resulted in an enormous rate acceleration of 10⁷ to 10⁸, allowing the reaction to proceed rapidly at room temperature and in aqueous solutions.[12] Most importantly, the CuAAC reaction is completely regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[11][12][14] This exquisite control is a direct result of a different, stepwise mechanism involving copper-acetylide intermediates, which ensures a specific orientation of the azide and alkyne during the ring-forming step.[10][12][]

Experimental Protocol: A Typical CuAAC Reaction

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

-

Reagent Preparation:

-

Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water to a final concentration of 0.1-0.5 M.

-

-

Catalyst Preparation:

-

In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.1-0.3 eq) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water. The solution should turn from blue to colorless or pale yellow upon reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction Initiation:

-

Add the freshly prepared copper(I) catalyst solution to the stirring solution of the alkyne and azide.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

-

Completing the Set: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC provided unprecedented access to 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomer remained a challenge. This gap was filled by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Research led by the groups of Valery Fokin and Guochen Jia demonstrated that pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes could effectively catalyze the reaction between azides and alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles.[16][17][18]

The RuAAC reaction operates through a mechanism distinct from CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product.[10][12][17][18] A significant advantage of the ruthenium-catalyzed process is its ability to accommodate not only terminal alkynes but also internal alkynes, providing access to fully substituted 1,2,3-triazoles, a feat not possible with CuAAC.[16][17]

Comparison of Major Azide-Alkyne Cycloaddition Reactions

| Feature | Thermal Huisgen Cycloaddition | CuAAC (Click Chemistry) | RuAAC |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Exclusively 1,5-isomer (with terminal alkynes) |

| Catalyst | None | Copper(I) | Ruthenium(II) (e.g., [Cp*RuCl]) |

| Alkyne Scope | Terminal & Internal | Terminal only | Terminal & Internal |

| Reaction Conditions | High Temperature (80-120°C) | Room Temperature, Aqueous | Room Temp to Moderate Heat |

| Rate | Slow (hours to days) | Very Fast (minutes to hours) | Fast (minutes to hours) |

A Bioorthogonal Breakthrough: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper catalysts, even at low concentrations, precluded the use of CuAAC for studying biological processes in living organisms.[19][20] This limitation spurred the development of a truly bioorthogonal reaction—one that could proceed within a living system without interfering with native biochemical processes. In the early 2000s, Carolyn Bertozzi and her group pioneered the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free click reaction.[19][]

The key innovation of SPAAC is the use of a strained cyclooctyne. The high degree of ring strain in molecules like difluorinated cyclooctyne (DIFO) or dibenzocyclooctyne (DBCO) provides the necessary activation energy for the cycloaddition with an azide to occur spontaneously and rapidly at physiological temperatures, without the need for any catalyst.[19][][22] The driving force is the release of this internal strain energy upon forming the stable, aromatic triazole ring.[] This breakthrough has enabled scientists to label and visualize biomolecules in real-time within live cells and organisms, revolutionizing the field of chemical biology.[20][]

Experimental Protocol: SPAAC for Cell Surface Glycan Labeling

-

Metabolic Labeling:

-

Culture mammalian cells (e.g., HeLa) in appropriate growth medium.

-

Supplement the medium with an azide-modified sugar (e.g., 50 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 48-72 hours. This allows for metabolic incorporation of the azide onto cell-surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove unincorporated azido-sugar.

-

-

Probe Ligation:

-

Incubate the cells with a strained alkyne probe (e.g., 25 µM DBCO-Fluor 488) in serum-free medium for 1 hour at 37°C.

-

-

Washing and Fixation:

-

Wash the cells three times with PBS to remove the unreacted probe.

-

If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Imaging:

-

Mount the cells on a microscope slide with an antifade mounting medium.

-

Visualize the fluorescently labeled cell-surface glycans using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., FITC channel for Fluor 488).

-

Conclusion and Future Perspectives

The history of 1,2,3-triazole synthesis is a compelling story of chemical innovation. From the brute-force thermal methods of the early 20th century to the elegant and powerful catalyzed and strain-promoted reactions of today, the journey reflects a continuous drive towards greater efficiency, selectivity, and applicability. The development of CuAAC, RuAAC, and SPAAC has transformed the 1,2,3-triazole from a simple heterocyclic compound into an indispensable tool for chemists and biologists alike. Its role in the synthesis of new pharmaceuticals, the construction of complex materials, and the real-time study of living systems is now firmly established.[23][24][25] Future research will likely focus on developing even faster and more biocompatible ligation strategies, discovering new catalytic systems with novel selectivities, and expanding the application of this remarkable molecular entity into new scientific frontiers.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. acs.org [acs.org]

- 7. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry [organic-chemistry.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Profiling of 1-Benzyl-Substituted Triazoles

Abstract

The 1,2,3-triazole moiety, particularly when N1-substituted with a benzyl group, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique combination of metabolic stability, hydrogen bonding capability, and dipolar character makes it an invaluable component in the design of novel therapeutics.[3][4][5] This technical guide provides drug discovery and development scientists with a comprehensive, field-proven framework for evaluating the critical physicochemical properties of 1-benzyl-substituted triazole derivatives. Moving beyond a simple recitation of parameters, this document elucidates the causal relationships between molecular structure and properties such as lipophilicity, solubility, and metabolic stability. It presents a unified, high-throughput workflow, complete with detailed experimental protocols and data interpretation strategies, designed to accelerate the identification of clinical candidates with optimal drug-like properties.

Section 1: The Strategic Importance of the 1-Benzyl-Triazole Scaffold

The 1,2,3-triazole ring is not merely a passive linker; it is an active contributor to a molecule's pharmaceutical profile. Often employed as a bioisostere for the metabolically labile amide bond, the triazole ring system enhances enzymatic resistance while maintaining key electronic features like hydrogen bond acceptance.[5][6] The addition of a 1-benzyl substituent provides a versatile handle for chemists to modulate these properties precisely. By decorating the benzyl ring with various functional groups, researchers can fine-tune lipophilicity, influence metabolic soft spots, and establish critical interactions with biological targets.[7]

Understanding the physicochemical profile of these compounds is therefore not a downstream checkbox exercise but a foundational component of the design-make-test-analyze (DMTA) cycle. Properties like solubility and lipophilicity govern a compound's absorption and distribution, while metabolic stability dictates its half-life and potential for generating active or toxic metabolites. This guide establishes a robust, integrated workflow for measuring and interpreting these key parameters.

Section 2: A Unified Workflow for Physicochemical Profiling

To ensure efficiency and data consistency, a staged, parallel profiling workflow is recommended. This approach allows for the rapid triage of compounds and allocates more resource-intensive assays to the most promising candidates.

References

- 1. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Bond: An In-depth Technical Guide to Triazole Synthesis via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of "click chemistry" has profoundly reshaped the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecular architectures. At the heart of this paradigm lies the azide-alkyne cycloaddition, a reaction celebrated for its efficiency, selectivity, and biocompatibility. This guide provides a comprehensive exploration of the core principles and practical applications of click chemistry for the synthesis of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the copper(I)-catalyzed (CuAAC), ruthenium(II)-catalyzed (RuAAC), and strain-promoted (SPAAC) variants of this reaction, offering detailed experimental protocols and field-proven insights to empower researchers in their scientific endeavors.

The Philosophy of "Click": A Reaction Engineered for Perfection

Coined by K.B. Sharpless, the concept of click chemistry champions reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[1] The goal is to develop a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds with useful properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often cited as the premier example of a click reaction, transforming the classical Huisgen 1,3-dipolar cycloaddition from a slow, often unselective process into a highly efficient and regioselective transformation.[2]

The Cornerstone of Click: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the workhorse of click chemistry, enabling the exclusive formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This reaction boasts an enormous rate acceleration of 107 to 108 compared to its uncatalyzed counterpart and proceeds under mild, often aqueous conditions, rendering it exceptionally versatile.[2]

The "Why": Mechanistic Insights into CuAAC

The catalytic cycle of CuAAC is a testament to the power of transition metal catalysis. The active catalyst is the copper(I) ion, which can be introduced as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[1][4] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to accelerate the reaction.[4][5]

The proposed mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization event to form a six-membered copper-containing ring. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[2]

In the Lab: A Practical Protocol for CuAAC

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.

Materials:

-

Terminal alkyne (1.0 equiv)

-

Azide (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent.

-

Catalyst and Reductant Preparation: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Recommended Range | Notes |

| Copper(II) Sulfate | 1 - 5 mol% | Catalyst loading can be optimized based on substrate reactivity. |

| Sodium Ascorbate | 5 - 10 mol% | A slight excess of the reducing agent is often beneficial. |

| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |

| Reaction Time | 1 - 24 hours | Varies depending on the substrates and catalyst loading. |

| Table 1: Typical Reaction Conditions for CuAAC in Small Molecule Synthesis.[1] |

An Alternative Regiochemistry: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is highly selective for the 1,4-regioisomer, the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary route to the 1,5-disubstituted 1,2,3-triazole.[2] This alternative regioselectivity is a significant advantage, as the substitution pattern on the triazole ring can profoundly impact its biological activity and material properties.[6]

A Different Path: The RuAAC Mechanism

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[2] This is followed by reductive elimination to yield the 1,5-disubstituted triazole and regenerate the ruthenium catalyst.[2] Notably, RuAAC can tolerate both terminal and internal alkynes, further expanding its synthetic utility.[2]

Comparative Analysis: CuAAC vs. RuAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |

| Alkyne Substrate | Terminal Alkynes | Terminal and Internal Alkynes |

| Catalyst | Cu(I) salts (often from Cu(II) + reductant) | [Cp*RuCl] complexes |

| Reaction Conditions | Mild, often aqueous | Typically non-protic organic solvents |

| Table 2: Head-to-Head Comparison of CuAAC and RuAAC.[2][6] |

Click Chemistry in Biological Systems: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper catalysts limits the application of CuAAC in living systems. To overcome this limitation, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[7] This bioorthogonal reaction utilizes the inherent ring strain of cyclooctynes to drive the cycloaddition with azides without the need for a metal catalyst.[]

The Driving Force: Ring Strain

The high reactivity of cyclooctynes in SPAAC is a direct consequence of their significant ring strain. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures.[9] Various cyclooctyne derivatives have been developed, with modifications to the cyclooctyne ring influencing their stability and reaction kinetics.

A Kinetic Comparison of Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications in dynamic biological environments where low reactant concentrations are common.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | ~0.004 - 0.01 |

| DIBO | ~0.07 |

| DBCO | ~0.1 - 0.3 |

| DIFO | ~0.3 - 0.7 |

| Table 3: Comparative Kinetics of Common Cyclooctynes in SPAAC.[10][11][12] |

A Step-by-Step Guide to SPAAC for Bioconjugation

This protocol outlines the general workflow for labeling a biomolecule with a fluorescent dye using SPAAC.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

DBCO-functionalized fluorescent dye

-

Phosphate-buffered saline (PBS)

Procedure:

-

Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule in PBS at a suitable concentration.

-

SPAAC Reaction: Add a 5- to 20-fold molar excess of the DBCO-functionalized dye to the biomolecule solution. The final concentration of any organic co-solvent (e.g., DMSO from the dye stock solution) should be kept low (typically <10%) to maintain the integrity of the biomolecule.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.

-

Purification: Remove the excess, unreacted DBCO-dye using a desalting column or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in the pharmaceutical sciences, accelerating the discovery and development of new therapeutic agents.[13] The 1,2,3-triazole core, readily accessible through click chemistry, is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it an attractive scaffold in medicinal chemistry.[]

Key applications of click chemistry in drug development include:

-

Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large compound libraries for high-throughput screening.

-

Bioconjugation: Click chemistry is widely used to link drugs to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[]

-

Drug Delivery: The formation of triazole linkages can be used to construct novel drug delivery systems, such as functionalized nanoparticles and hydrogels.[15]

-

In Situ Synthesis: The bioorthogonality of click reactions enables the in situ synthesis of bioactive molecules within a biological system, allowing for target-templated drug discovery.[]

Conclusion: A Future Forged by Clicks

Click chemistry, and in particular the azide-alkyne cycloaddition, has fundamentally changed the way chemists approach the synthesis of complex molecules. The reliability, efficiency, and versatility of these reactions have propelled them to the forefront of modern chemical synthesis. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practicalities of click chemistry is no longer just an advantage, but a necessity. As we continue to explore new catalysts, develop faster and more bioorthogonal reactions, and apply these powerful tools to increasingly complex challenges, the future of chemical synthesis promises to be a series of elegant and impactful "clicks."

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The 1,2,3-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3-triazole core, a five-membered heterocyclic ring with three adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, makes it an ideal building block for the design of novel therapeutic agents.[3][4][5] This is further amplified by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient, regioselective, and biocompatible route to 1,4-disubstituted 1,2,3-triazoles.[3][6][7] This guide provides a comprehensive overview of the biological potential of the 1,2,3-triazole scaffold, delving into its synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships, offering field-proven insights for drug development professionals.

The Chemistry of a Versatile Scaffold: Synthesis and Properties

The 1,2,3-triazole moiety is not found in nature, and its prominence in drug discovery is a direct result of synthetic innovation.[6][7] The Huisgen 1,3-dipolar cycloaddition of azides and alkynes laid the foundational chemistry, but it was the development of the CuAAC reaction by Sharpless and Meldal that revolutionized its accessibility.[5][8] This "click" reaction is characterized by its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for creating large, diverse libraries of compounds for high-throughput screening.[3][8]

The Cornerstone of Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3][6] The reaction's success lies in its simplicity and efficiency, typically involving a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a variety of solvents, including water.[6]

Experimental Protocol: A General Procedure for CuAAC Synthesis of 1,2,3-Triazole Derivatives

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of water and tert-butanol).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

-

Reaction Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

The choice of a copper-catalyzed reaction is causal; copper(I) acetylide formation is a key mechanistic step that dramatically accelerates the rate of cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. This level of control is paramount in drug development, where specific isomerism is often critical for biological activity.

Caption: Simplified workflow of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A Spectrum of Biological Activities: The Therapeutic Potential of 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities.[1] This versatility stems from the triazole ring's ability to act as a rigid linker connecting different pharmacophores or to participate directly in target binding through hydrogen bonds and dipole interactions.[3][9]

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-triazole-containing compounds as anticancer agents.[9][10][11] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and metastasis.[12]

-

Mechanism of Action: 1,2,3-triazole derivatives can exert their anticancer effects through multiple mechanisms, such as inducing cell cycle arrest and apoptosis.[9] For instance, some derivatives inhibit key enzymes involved in cancer progression like tubulin, histone deacetylase (HDAC), and various kinases.[9]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature of the substituents on the triazole ring and the tethered pharmacophores significantly influences anticancer potency.[9] For example, in a series of 1,2,3-triazole-containing chalcone derivatives, the presence of a bromo group was found to be essential for activity against A549 lung cancer cells.[9]

| Compound Class | Target Cell Line | Key SAR Findings | IC50 Range (µM) | Reference |

| Chromene Hybrids | A549 | Fluoro substitution on the phenyl ring enhances activity. | 1.02 - 74.28 | [9] |

| Chalcone Hybrids | A549 | Bromo group is crucial for activity. | 8.67 - 11.62 | [9] |

| Etodolac Derivatives | A549 | Phenyl ring is essential; replacement with naphthyl reduces activity. | 3.29 - 10.71 | [9][13] |

| Betulinic Acid Hybrids | A549 | Hydrogen bond donors at the meta position of the phenyl ring are beneficial. | 3.7 - 9.0 | [9][13] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[14][15] 1,2,3-Triazole derivatives have shown significant promise as antibacterial and antifungal agents.[14][15][16]

-

Mechanism of Action: The antimicrobial mechanism of 1,2,3-triazoles can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.[17]

-

Hybridization Strategy: A common and effective strategy is to link the 1,2,3-triazole scaffold with other known antimicrobial pharmacophores, such as carbohydrates or indole moieties, to create hybrid molecules with enhanced activity.[14][16] For example, novel 1,2,3-triazole glycosides have demonstrated potent activity against Staphylococcus aureus.[14][15]

Antiviral Activity

The 1,2,3-triazole scaffold has been incorporated into a variety of compounds with significant antiviral activity against a range of viruses, including HIV, influenza, hepatitis B and C, and SARS-CoV-2.[18][19]

-

Targeting Viral Proteins: These compounds can target various viral proteins essential for replication and infectivity.[18] For instance, some 1,2,3-triazole derivatives have shown inhibitory effects on the replication of influenza viruses by targeting hemagglutinin and neuraminidase proteins.[20]

-

Nucleoside and Non-Nucleoside Analogs: The triazole moiety has been successfully used in both nucleoside and non-nucleoside analogs to inhibit viral polymerases and other key enzymes.[18][19]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. 1,2,3-Triazole derivatives have demonstrated potent anti-inflammatory properties.[1][21][22]

-

Mechanism of Action: A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response.[1][23] Some derivatives have also been shown to modulate the levels of pro-inflammatory and anti-inflammatory cytokines.[23] For example, one study found that a 1,4-disubstituted 1H-1,2,3-triazole derivative increased the level of the anti-inflammatory cytokine IL-4 while decreasing the levels of pro-inflammatory cytokines IL-6 and TNF-α.[23]

Rational Drug Design and Future Perspectives

The 1,2,3-triazole scaffold's success is not merely due to its synthetic accessibility but also its predictable and tunable properties. As a bioisostere for amide bonds, it offers improved metabolic stability.[4][24] Its ability to engage in various non-covalent interactions allows for fine-tuning of binding affinity and selectivity.[4][9]

The future of 1,2,3-triazole-based drug discovery lies in the continued application of rational design principles. The integration of computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies will be crucial for predicting the biological activity of novel derivatives and optimizing lead compounds.[25][26]

Caption: A generalized workflow for 1,2,3-triazole-based drug discovery.

Conclusion

The 1,2,3-triazole scaffold represents a remarkable success story in medicinal chemistry, transitioning from a synthetic curiosity to a cornerstone of modern drug discovery. Its facile synthesis via click chemistry, coupled with its desirable physicochemical properties and broad biological activity, ensures its continued prominence in the development of novel therapeutics. For researchers and drug development professionals, a deep understanding of the chemistry, biological potential, and design principles surrounding this privileged scaffold is essential for unlocking its full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. longdom.org [longdom.org]

- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3‐Triazole hybrids as anticancer agents: A review | CoLab [colab.ws]

- 11. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 20. mdpi.com [mdpi.com]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. researchgate.net [researchgate.net]

- 23. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the 1-Benzyl-1H-1,2,3-triazole Ring

Introduction: The Versatile 1,2,3-Triazole Core

The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, materials science, and organic synthesis.[1][2] Its prevalence is largely due to the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[1][3] The resulting triazole ring is not merely a passive linker; it is a highly stable, aromatic heterocycle with a unique electronic landscape that offers a rich and diverse range of chemical reactivity. The presence of three nitrogen atoms imparts a high dipole moment and the ability to engage in hydrogen bonding, while the C-H bonds on the triazole ring are amenable to functionalization.

This guide focuses on the reactivity of a key representative of this class: 1-benzyl-1H-1,2,3-triazole . The benzyl group at the N1 position not only enhances lipophilicity but also influences the electronic properties of the triazole ring, thereby modulating its reactivity. We will explore the primary modes of reaction, including transformations at the ring's nitrogen and carbon atoms, providing both mechanistic insights and practical experimental protocols for researchers in drug development and chemical synthesis.

Synthesis of the this compound Scaffold

The most common and efficient route to 1-benzyl-1H-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between benzyl azide and a terminal alkyne. The copper(I)-catalyzed variant of this reaction is particularly favored due to its high regioselectivity, exclusively yielding the 1,4-disubstituted product.[3][4]

Experimental Protocol: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes a standard procedure for the CuAAC reaction.

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 2:1 mixture of tert-butanol and water (15 mL).

-

To this solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Causality behind Experimental Choices:

-

Sodium Ascorbate: This reducing agent is crucial for generating the active Cu(I) catalyst from the more stable Cu(II) salt in situ.

-

tert-Butanol/Water Solvent System: This mixture provides a good medium for dissolving both the organic reactants and the inorganic catalyst salts, facilitating the reaction.

Reactivity at the Triazole Ring's Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms of the 1,2,3-triazole ring are generally available for electrophilic attack, leading to the formation of triazolium salts. The N3 atom is typically the most nucleophilic site for N-alkylation in 1-substituted 1,2,3-triazoles.

N-Alkylation to Form Triazolium Salts

Alkylation of this compound with an alkyl halide results in the formation of a quaternary triazolium salt. These salts are gaining attention as ionic liquids and precursors to N-heterocyclic carbenes.

A general procedure involves heating the triazole with an excess of an alkylating agent, such as an alkyl halide or a dialkyl sulfate, either neat or in a suitable solvent like DMF or acetonitrile.

Reactivity at the Triazole Ring's Carbon Atoms: C-H Functionalization

Direct C-H functionalization of the triazole ring is a powerful strategy for elaborating the core structure, enabling the synthesis of complex molecules without the need for pre-functionalized starting materials.[1] For 1,4-disubstituted 1,2,3-triazoles like 1-benzyl-4-substituted-1H-1,2,3-triazoles, the C5-H bond is the primary site for such transformations.

Palladium-Catalyzed C5-Arylation

Palladium catalysis is a highly effective method for the direct arylation of the C5-H bond of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway.

Materials:

-

1-Benzyl-4-phenyl-1H-1,2,3-triazole

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(o-tolyl)phosphine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk tube, add 1-benzyl-4-phenyl-1H-1,2,3-triazole (0.5 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (5 mol%), tris(o-tolyl)phosphine (10 mol%), and K₂CO₃ (1.5 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF (2.5 mL) via syringe.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 1-benzyl-4,5-diaryl-1H-1,2,3-triazole.

Causality behind Experimental Choices:

-

Bulky Phosphine Ligand: Tris(o-tolyl)phosphine is often more effective than triphenylphosphine in these reactions, likely due to its steric bulk which promotes reductive elimination from the palladium center.[5]

-

Base: Potassium carbonate acts as the base in the CMD mechanism, facilitating the deprotonation of the C5-H bond.[5]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures, so an inert atmosphere is essential to prevent catalyst degradation.

Copper-Catalyzed C-H Functionalization

Copper catalysts can also be employed for the C-H functionalization of 1,2,3-triazoles, often under milder conditions than palladium-catalyzed reactions.[5] These reactions can be used to form C-N, C-O, and C-S bonds.

Ring-Chain Tautomerism

While less common for simple 1-benzyl-1H-1,2,3-triazoles, ring-chain tautomerism can occur in triazoles bearing specific functional groups, particularly a formyl group adjacent to a carboxylic acid.[6] This equilibrium between an open-chain aldehyde form and a cyclic hemiacetal can influence the molecule's reactivity and spectroscopic properties.

Visualization of Key Concepts

Synthesis of this compound

Caption: CuAAC Synthesis Workflow

C-H Arylation Mechanism

References

- 1. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Detailed Protocol for the Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole. This reaction is a quintessential example of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The 1,2,3-triazole core is a highly valuable scaffold in medicinal chemistry and materials science, and the CuAAC reaction offers a reliable, efficient, and highly regioselective route for its synthesis.[1][2] This document is structured to provide not only a step-by-step methodology but also the underlying scientific principles, mechanistic insights, and critical safety information necessary for successful and safe execution. We will cover the synthesis of the requisite benzyl azide precursor and its subsequent cycloaddition with phenylacetylene.

Introduction: The Significance of the CuAAC Reaction

The Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne is a powerful transformation. However, the thermal reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, complicating purification.[3] The introduction of a copper(I) catalyst revolutionized this process, leading to what is now famously known as the CuAAC or "click" reaction.[2] This catalyzed version proceeds rapidly under mild, often aqueous, conditions and exhibits remarkable regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer.[3][4][5] This level of control and reliability has made the CuAAC a favored ligation strategy in drug discovery, bioconjugation, and polymer chemistry.[2]

This guide will focus on the benchmark reaction between benzyl azide and phenylacetylene, a robust and well-documented transformation that serves as an excellent model for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6][7]

PART 1: Synthesis of Benzyl Azide Precursor

Benzyl azide is a key starting material for this synthesis. Due to the energetic nature of low-molecular-weight organic azides, it is often synthesized and used directly or stored with care for short periods.[8][9] The most common and straightforward synthesis is a nucleophilic substitution (SN2) reaction between benzyl bromide and sodium azide.[10]

Critical Safety Precautions for Handling Azides

WARNING: Organic azides are potentially explosive and must be handled with extreme caution. They can be sensitive to heat, shock, friction, and light.[8][9][11] Sodium azide is highly toxic, with a toxicity comparable to cyanide.[8][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. Conduct all operations in a certified chemical fume hood, and for any procedures involving potentially explosive azides, work behind a blast shield.[11][13]

-

Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form dangerously explosive di- and tri-azidomethane.[8][9]

-

Metal Contamination: Avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as this can form highly shock-sensitive metal azides. Do not use metal spatulas for transferring solid azides.[9][12][13]

-

Acidic Conditions: Avoid mixing azides with strong acids, which can generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[11][12]

-

Purification: Do not purify organic azides by distillation or rotary evaporation, as this can lead to explosive decomposition. Purification should be limited to extraction and precipitation.[8][13]

-

Storage: If storage is necessary, store organic azides in a cool, dark place, preferably below room temperature.[8][12][13]

Protocol 1A: Synthesis of Benzyl Azide

This protocol is adapted from established literature procedures for the SN2 reaction of benzyl bromide with sodium azide in a polar aprotic solvent.[10][14][15][16]

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Mass/Volume | Purpose |

| Benzyl Bromide | C₇H₇Br | 171.04 | - | 16.84 | 2.0 mL | Electrophile |

| Sodium Azide | NaN₃ | 65.01 | - | 25.26 (1.5 eq) | 1.64 g | Nucleophile |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | - | 40 mL | Solvent |

| Deionized Water | H₂O | 18.02 | - | - | 75 mL | Quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~450 mL | Extraction |

| Brine (Saturated NaCl) | NaCl(aq) | 58.44 | - | - | ~300 mL | Washing |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | - | As needed | Drying Agent |

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.64 g, 25.26 mmol).

-

Dissolution: Add 40 mL of DMSO to the flask and stir the mixture.

-

Addition of Electrophile: To the stirred suspension, add benzyl bromide (2.0 mL, 16.84 mmol) dropwise.

-

Reaction: Stir the reaction mixture overnight at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After completion, slowly and carefully add 75 mL of water to the flask. Caution: This process can be exothermic.[14]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash them with brine (2 x 150 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield benzyl azide as a clear oil.[14] The product is often used in the next step without further purification.

-

¹H NMR (400 MHz, CDCl₃): δ 7.42-7.32 (m, 5H, Ph), 4.35 (s, 2H, CH₂).[14]

-

¹³C NMR (100 MHz, CDCl₃): δ 135.4 (Ph), 128.9 (Ph), 128.3 (Ph), 128.2 (Ph), 54.8 (CH₂).[14]

-

IR (cm⁻¹): A strong, characteristic azide stretch is observed around 2090 cm⁻¹.[14]

PART 2: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol utilizes the most common and robust method for CuAAC, which involves the in situ reduction of a stable Copper(II) salt (copper(II) sulfate) to the catalytically active Copper(I) species using a mild reducing agent (sodium ascorbate).[4][17][18]

Overall Experimental Workflow

Caption: Overall workflow for the two-part synthesis.

Protocol 2A: CuAAC "Click" Reaction

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Mass/Volume | Purpose |

| Benzyl Azide | C₇H₇N₃ | 133.15 | - | 1.0 | 133 mg | Azide component |

| Phenylacetylene | C₈H₆ | 102.14 | - | 1.0 | 102 mg (111 µL) | Alkyne component |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 0.1 M in H₂O | 0.05 (5 mol%) | 0.5 mL | Catalyst Precursor |

| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 0.2 M in H₂O | 0.10 (10 mol%) | 0.5 mL | Reducing Agent |

| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | - | - | 5 mL | Co-solvent |

| Deionized Water | H₂O | 18.02 | - | - | 5 mL | Solvent |

-

Reaction Setup: In an 8-dram scintillation vial or a 25 mL round-bottom flask with a magnetic stir bar, combine benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (111 µL, 1.0 mmol).[5]

-

Add Solvent: Add 5 mL of tert-butanol and 5 mL of deionized water to the vial. Stir the mixture until it is homogeneous.

-

Prepare Catalyst Solutions: Prepare fresh aqueous solutions of copper(II) sulfate (0.1 M) and sodium ascorbate (0.2 M). Freshly prepared solutions are crucial for optimal results, as sodium ascorbate solutions can degrade upon exposure to air.[19]

-

Catalyst Addition: To the vigorously stirred reaction mixture, add the sodium ascorbate solution (0.5 mL, 0.10 mmol) first, followed immediately by the copper(II) sulfate solution (0.5 mL, 0.05 mmol).[5] A color change is typically observed as the Cu(II) is reduced to Cu(I).

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The reaction is often complete within this time, and the product may precipitate out of the solution as a white solid.

-

Monitoring: Monitor the reaction for the disappearance of starting materials using TLC (e.g., hexanes:ethyl acetate 2:1).[5]

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with 10 mL of ice-cold water.[5]

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with cold water and cold hexanes to remove any unreacted starting materials and water-soluble components.[5]

-

The resulting white solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.[20]

-

PART 3: Mechanism and Scientific Rationale

The Catalytic Cycle of CuAAC

The remarkable rate acceleration and regioselectivity of the CuAAC reaction are attributed to the coordination of copper(I) to the alkyne.[4] While the precise mechanism can be complex and involve multiple copper centers, a widely accepted catalytic cycle provides a strong explanatory framework.[6]

-

In Situ Catalyst Formation: The process begins with the reduction of the stable Cu(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst.[18][21] Sodium ascorbate is an ideal reducing agent for this purpose as it is mild and water-soluble.[18]

-

Copper-Acetylide Formation: The Cu(I) ion readily coordinates with the terminal alkyne (phenylacetylene), lowering the pKa of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[6]

-

Cycloaddition: The organic azide (benzyl azide) then coordinates to the copper acetylide complex. This brings the two reactive partners into close proximity and in the correct orientation for the cycloaddition to occur, proceeding through a six-membered copper metallacycle intermediate.[4]

-

Ring Contraction and Product Release: This intermediate undergoes ring contraction to form a triazolide-copper species, which is then protonated (by water or other protic sources in the medium) to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalytically active Cu(I) species, thus closing the catalytic cycle.

Caption: Simplified catalytic cycle of the CuAAC reaction.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| No or Slow Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Use freshly prepared sodium ascorbate solution. Ensure all reagents are of good quality. Degassing the solvent can sometimes help by removing dissolved oxygen. |

| Poor solubility of reagents. | The t-BuOH/water co-solvent system is generally effective. Other solvents like DMSO or DMF can be explored. | |

| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling) can occur. | Ensure a slight excess of sodium ascorbate is used to maintain a reducing environment.[4] Adding a Cu(I)-stabilizing ligand like THPTA can also prevent this.[17][21] |

| Low Yield | Incomplete reaction or loss during work-up. | Allow the reaction to run longer and monitor by TLC until the limiting reagent is consumed. Ensure the product is fully precipitated before filtration. |

Product Characterization

The final product, 1-benzyl-4-phenyl-1H-1,2,3-triazole, is typically a white crystalline solid.

-

Melting Point: 127-129 °C (literature values vary slightly).[20]

-

¹H NMR (300 or 400 MHz, CDCl₃): δ 7.81 (d, 2H), 7.66 (s, 1H, triazole-H), 7.42-7.30 (m, 8H), 5.58 (s, 2H, CH₂).[20][22]

-

¹³C NMR (75 or 100 MHz, CDCl₃): δ 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1.[22]

-

Mass Spec (EI+ or CI+): m/z 236.13 [M+H]⁺, 235 [M]⁺.[22][23]

References

- 1. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. ilacadofsci.com [ilacadofsci.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 8. ucd.ie [ucd.ie]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. broadpharm.com [broadpharm.com]

- 18. Na-Ascorbate [baseclick.eu]

- 19. jenabioscience.com [jenabioscience.com]

- 20. rsc.org [rsc.org]

- 21. Click reagents - Synvenio [synvenio.com]

- 22. rsc.org [rsc.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Structural Elucidation of 1-benzyl-4-phenyl-1H-1,2,3-triazole using ¹H and ¹³C NMR Spectroscopy

Abstract: This document provides a detailed guide for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 1-benzyl-4-phenyl-1H-1,2,3-triazole. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry. It outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data, explaining the rationale behind chemical shifts and signal assignments based on the molecular structure.

Introduction

1-benzyl-4-phenyl-1H-1,2,3-triazole is a prominent member of the 1,2,3-triazole class of heterocyclic compounds. The 1,4-disubstituted 1,2,3-triazole motif is a key structural element in many compounds with applications in medicinal chemistry, materials science, and chemical biology, largely due to its stability and ease of synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction[1][2]. Accurate structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for the unambiguous characterization of such molecules in solution[2][3].

This application note serves as a practical guide to understanding the key features of the ¹H and ¹³C NMR spectra of 1-benzyl-4-phenyl-1H-1,2,3-triazole, enabling researchers to confirm its synthesis and purity.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used for 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Caption: Molecular structure of 1-benzyl-4-phenyl-1H-1,2,3-triazole with atom numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

-

1-benzyl-4-phenyl-1H-1,2,3-triazole (solid)

-

Deuterated chloroform (CDCl₃, 99.8% D)

-

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak of CDCl₃ can be used as a reference)[4].

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

Protocol:

-

Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time[5].

-

Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of CDCl₃[4]. Chloroform-d is the most common solvent for this compound, offering excellent solubility and a convenient residual signal for referencing (δ 7.26 ppm)[4].

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for good spectral resolution[4].

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. Place a small, tight plug of glass wool or cotton into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. If storage is required, wrap the cap with parafilm to prevent solvent evaporation[6].

NMR Data Acquisition

The following are general acquisition parameters on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer: Bruker Avance (or equivalent) at 400 MHz or 500 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C (298 K)

For ¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: 0 to 200 ppm

Spectral Analysis and Interpretation

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The electron-withdrawing nature of the nitrogen atoms in the triazole ring and the aromatic systems significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-benzyl-4-phenyl-1H-1,2,3-triazole is characterized by distinct signals for the triazole proton, the benzylic methylene protons, and the protons of the two aromatic rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Triazole (H5) | 7.65 - 7.75 | Singlet (s) | 1H | This proton is attached to a carbon (C5) adjacent to a nitrogen atom and within an aromatic heterocyclic system. The deshielding effect of the triazole ring results in a downfield chemical shift[1][7]. It appears as a singlet due to the absence of adjacent protons. |

| Phenyl (ortho to triazole) | 7.80 (approx.) | Doublet (d) or Multiplet (m) | 2H | These protons are ortho to the C4-triazole bond and are deshielded by the anisotropic effect of the triazole ring and their position on the phenyl ring. |

| Benzyl & Phenyl (aromatic) | 7.20 - 7.50 | Multiplet (m) | 8H | This complex multiplet arises from the overlapping signals of the five protons of the benzyl group's phenyl ring and the three remaining protons (meta and para) of the 4-phenyl substituent[7]. |

| Methylene (H6) | 5.50 - 5.60 | Singlet (s) | 2H | These benzylic protons are adjacent to the electron-withdrawing triazole ring (at N1), causing a significant downfield shift compared to typical benzylic protons. They appear as a singlet as there are no vicinal protons[7][8]. |

Table 1: Summary of ¹H NMR Spectral Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole in CDCl₃.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Triazole (C4) | 148.2 | This carbon is part of the heterocyclic aromatic ring and is directly attached to the phenyl group. Its downfield shift is characteristic of a carbon in an electron-deficient π-system bonded to another aromatic ring[1][7]. |

| Aromatic (ipso-carbons) | 134.6, 130.4 | These are the quaternary carbons of the benzyl and phenyl rings directly attached to the methylene group and the triazole ring, respectively. Their signals are often of lower intensity. |

| Aromatic (C-H carbons) | 125.6 - 128.8 | This range contains the signals for all the protonated aromatic carbons from both the benzyl and phenyl rings[7][8]. Specific assignment often requires 2D NMR techniques like HSQC/HMBC. |

| Triazole (C5) | 119.5 | The C5 carbon, which is protonated, typically resonates significantly upfield compared to the substituted C4 carbon in 1,4-disubstituted 1,2,3-triazoles. This is a key diagnostic feature to distinguish between 1,4- and 1,5-isomers[9]. |

| Methylene (C6) | 54.2 | This benzylic carbon is attached to the N1 of the triazole ring. The electronegative nitrogen atom causes a deshielding effect, shifting it downfield into the typical range for carbons bonded to nitrogen[7][8]. |

Table 2: Summary of ¹³C NMR Spectral Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole in CDCl₃.

Workflow and Data Validation

The process of NMR analysis is a systematic workflow from sample preparation to final structural confirmation.

Caption: General workflow for NMR analysis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of 1-benzyl-4-phenyl-1H-1,2,3-triazole. The characteristic singlet for the triazole proton around 7.7 ppm, the benzylic singlet near 5.5 ppm, and the distinct upfield resonance of the C5 triazole carbon around 119.5 ppm provide a unique spectral fingerprint. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this note, researchers can confidently confirm the identity and purity of their synthesized compound. For ambiguous assignments, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

- 1. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]